molecular formula C11H13BrF2N2 B1417643 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine CAS No. 2024560-45-8

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Cat. No. B1417643
CAS RN: 2024560-45-8
M. Wt: 291.13 g/mol
InChI Key: QWFUANWFSRTYFT-UHFFFAOYSA-N
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Description

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine (2-Bromo-6-DFPM-pyridine) is a compound with a wide range of applications in the scientific research field. This compound has been studied extensively in both lab experiments and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated.

Scientific Research Applications

  • Spectroscopic and Antimicrobial Studies : A study by Vural and Kara (2017) in the journal Optik focused on the spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. They employed Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT). They also explored its non-linear optical properties and antimicrobial activities, demonstrating the compound's potential in these fields (Vural & Kara, 2017).

  • Synthesis and Biological Activities : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions, including studies of their anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such derivatives demonstrate the compound's relevance in synthetic chemistry and potential biomedical applications (Ahmad et al., 2017).

  • Ligand Synthesis and Metal Binding : A study by Tovee et al. (2010) in the European Journal of Inorganic Chemistry explored the reaction of a similar compound with dipicolylamine, yielding complexes with potential applications in coordination chemistry and catalysis (Tovee et al., 2010).

  • Antibacterial Activity of Cyanopyridine Derivatives : Bogdanowicz et al. (2013) in the Journal of Heterocyclic Chemistry investigated new cyanopyridine derivatives synthesized from a related compound for their antimicrobial activity against various bacteria, highlighting the compound's potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

  • Organometallic Chemistry and Polymerization Behavior : Hurtado et al. (2009) in the Journal of Organometallic Chemistry reported on chromium(III) complexes with terdentate ligands derived from bromomethylpyridine, investigating their synthesis, structures, and ethylene polymerization behavior (Hurtado et al., 2009).

properties

IUPAC Name

2-bromo-6-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c12-10-3-1-2-9(15-10)8-16-6-4-11(13,14)5-7-16/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFUANWFSRTYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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